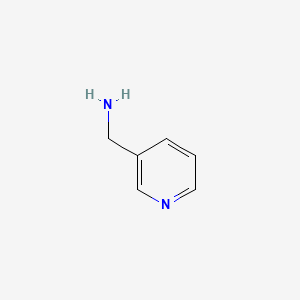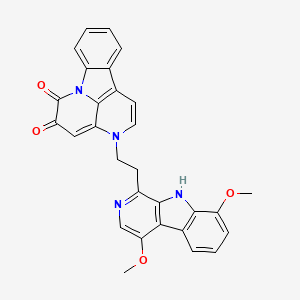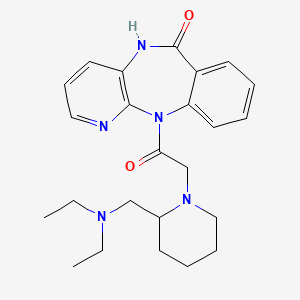
Pifithrin-alpha
Übersicht
Beschreibung
Es handelt sich um eine weißliche Verbindung mit einem Molekulargewicht von 367,30 g/mol, die in Dimethylsulfoxid (DMSO) bis zu 20 mg/mL löslich ist . Pifithrin-alpha wurde umfassend für seine Fähigkeit untersucht, die p53-Funktion zu hemmen und vor verschiedenen genotoxischen Agenzien zu schützen .
Herstellungsmethoden
This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 2-Aminothiophenol mit 4-Methylbenzoylchlorid beinhaltet, um eine Zwischenverbindung zu bilden, die dann cyclisiert wird, um das Endprodukt zu erzeugen . Der Syntheseweg umfasst die folgenden Schritte:
Reaktion von 2-Aminothiophenol mit 4-Methylbenzoylchlorid: Dieser Schritt bildet eine Zwischenverbindung.
Cyclisierung der Zwischenverbindung: Die Zwischenverbindung wird cyclisiert, um this compound zu erzeugen.
Industrielle Produktionsmethoden für this compound umfassen ähnliche Synthesewege, sind jedoch für die großtechnische Produktion optimiert. Die Verbindung wird typischerweise durch Umkristallisation gereinigt und mit Techniken wie Kernmagnetresonanz (NMR)-Spektroskopie und Massenspektrometrie charakterisiert .
Wissenschaftliche Forschungsanwendungen
Pifithrin-alpha has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Pifithrin-alpha (PFT-α) is a small molecule that primarily targets the p53 protein . The p53 protein is a tumor suppressor that plays a key role in preventing the propagation of genetically damaged cells, hence preventing tumor formation . It is functionally compromised in more than 70% of all human cancers .
Mode of Action
PFT-α acts by inhibiting the transcriptional activity of p53 . It reversibly blocks p53-dependent transcriptional activation and apoptosis . This means that PFT-α can prevent the effects of p53, such as cell cycle arrest, DNA repair, senescence, or apoptosis .
Biochemical Pathways
The classical pathway of p53-mediated apoptosis involves the transcriptional upregulation of pro-apoptotic proteins like Puma and Noxa . Pft-α has been found to attenuate these post-translational modifications of p53 without affecting the total p53 protein level . Moreover, PFT-α has been shown to activate the aryl hydrocarbon receptor (AhR) signaling pathway , which can lead to the upregulation of xenobiotic-metabolizing enzymes including CYP1A1 .
Result of Action
The inhibition of p53 by PFT-α results in the suppression of p53-mediated apoptosis, cell cycle arrest, and DNA-synthesis block . This can protect normal cells from the toxic effects of treatments like chemotherapy and radiation that are associated with p53 activation . It’s important to note that the effects of pft-α can be highly dependent on the nature of the p53 target gene .
Action Environment
Environmental factors can influence the action of PFT-α. For instance, the compound’s instability in tissue culture medium suggests that its efficacy could be influenced by the conditions of the medium . Furthermore, PFT-α’s action as an AhR agonist implies that it might interact with environmental pollutants that are also AhR ligands .
Biochemische Analyse
Biochemical Properties
Pifithrin-alpha has been reported to inhibit the function of p53, a tumor suppressor protein . It acts by blocking the transcriptional activity of p53, thereby preventing cell apoptosis . It also inhibits DNA damage-induced cell apoptosis . In addition to p53, this compound also acts as an agonist for the aryl hydrocarbon receptor (AhR) .
Cellular Effects
This compound exhibits cytotoxic effects in vitro towards two human wild-type p53–expressing tumor cell lines . It has been shown to decrease the neural differentiation rate of newborn cells, thus potentially alleviating neurodegenerative disorders in epilepsy . It also provides neuroprotective effects at the level of mitochondria independently of p53 inhibition .
Molecular Mechanism
The molecular mechanism of this compound is primarily through the inhibition of p53 function . It does not affect the total protein level of p53 but weakens its post-translational modifications . It also activates the aryl hydrocarbon receptor (AhR)-Nrf2 axis in a p53-independent manner to reduce the level of reactive oxygen species within cells .
Temporal Effects in Laboratory Settings
This compound is unstable in tissue culture medium and is rapidly converted to its condensation product PFT-β . It has been reported to inhibit firefly luciferase activity both in vivo and in vitro .
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase survival and reduce gross morphological alterations when administered at 3 hours post fertilization . It does not protect against the lethal effects of ionizing radiation .
Transport and Distribution
It is known that this compound is soluble in DMSO up to 20 mg/mL .
Subcellular Localization
The role of p53, which this compound inhibits, in the regulation of autophagy depends on its subcellular localization . In the nucleus, p53 stimulates autophagy while in the cytoplasm it inhibits it .
Vorbereitungsmethoden
Pifithrin-alpha is synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized to produce the final product . The synthetic route involves the following steps:
Reaction of 2-aminothiophenol with 4-methylbenzoyl chloride: This step forms an intermediate compound.
Cyclization of the intermediate: The intermediate undergoes cyclization to produce this compound.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The compound is typically purified through recrystallization and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Pifithrin-alpha durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um seine entsprechenden Sulfoxid- oder Sulfon-Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um ihre entsprechenden Amin-Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen, die zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Amine für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Industrie: This compound wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf p53 abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die transkriptionelle Aktivität von p53 hemmt. Es bindet an p53 und verhindert seine Interaktion mit DNA, wodurch die Aktivierung von p53-responsiven Genen blockiert wird . Diese Hemmung der p53-Funktion führt zur Unterdrückung der p53-vermittelten Apoptose, Zellzyklusarrest und DNA-Syntheseblock . Zusätzlich wurde festgestellt, dass this compound als Agonist des Arylhydrocarbonrezeptors (AhR) wirkt, was zu seinen biologischen Wirkungen beiträgt .
Vergleich Mit ähnlichen Verbindungen
Pifithrin-alpha wird oft mit seinem Analogon Pifithrin-beta verglichen, das ebenfalls ein Inhibitor von p53 ist . Während beide Verbindungen die p53-Funktion hemmen, ist Pifithrin-beta stabiler in Gewebekulturmedien und weist im Vergleich zu this compound unterschiedliche Löslichkeitseigenschaften auf . Weitere ähnliche Verbindungen sind:
Nutlin-3: Ein niedermolekularer Inhibitor der p53-MDM2-Interaktion, der p53 stabilisiert und aktiviert.
RITA (Reaktivierung von p53 und Induktion der Apoptose von Tumorzellen): Eine Verbindung, die an p53 bindet und seinen Abbau verhindert, was zur Aktivierung von p53 führt.
MI-219: Ein niedermolekularer Inhibitor der p53-MDM2-Interaktion, ähnlich Nutlin-3.
This compound ist einzigartig in seiner Doppelfunktion als p53-Inhibitor und Agonist des Arylhydrocarbonrezeptors, was es von anderen p53-Inhibitoren unterscheidet .
Eigenschaften
IUPAC Name |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS.BrH/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17;/h6-9,17H,2-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGVCKULCLQGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432994 | |
| Record name | Pifithrin-alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63208-82-2 | |
| Record name | Pifithrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63208-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pifithrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063208822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pifithrin-alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIFITHRIN-.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D213B92S1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















